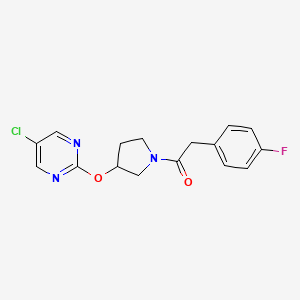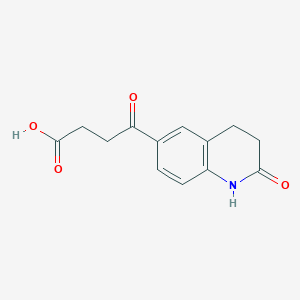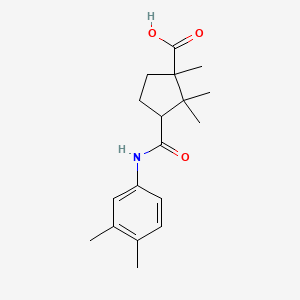
3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid, also known as DCTA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. DCTA is a cyclic amino acid derivative that has a unique structure and properties, making it an attractive candidate for use in pharmaceuticals, materials science, and other applications.
Aplicaciones Científicas De Investigación
Chromatographic Enantioseparation
High-performance liquid chromatography (HPLC) has been employed using pi-acidic and pi-basic chiral stationary phases for the enantioseparation of unusual beta-amino acids. These amino acids, both saturated and unsaturated alicyclic beta-3-homo-amino acids as well as bicyclic beta-amino acids, were transformed to their N-3,5-dinitrobenzoyl- or N-3,5-dimethylbenzoyl forms to enhance pi-acidic-pi-basic interactions for optimal separation (Ilisz et al., 2009).
Synthesis of Novel Compounds
Carbamoylsilane synthesis was achieved through the reaction of carbamoylcopper with a silyl chloride, leading to innovative approaches in the formation of carbamoylsilanes, a process that emphasizes the versatility and reactivity of these compounds in synthetic organic chemistry (Akihiro et al., 1994).
Chiral Stationary Phases Development
The immobilization of polysaccharide derivatives onto silica gel has facilitated the creation of chiral packing materials (CPMs) for chromatography. Specifically, derivatives of cellulose and amylose containing 3,5-dimethylphenylcarbamate groups were synthesized and immobilized, showcasing the potential for high chiral recognition and improved separation efficiencies in chromatographic applications (Ikai et al., 2007).
Propiedades
IUPAC Name |
3-[(3,4-dimethylphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-11-6-7-13(10-12(11)2)19-15(20)14-8-9-18(5,16(21)22)17(14,3)4/h6-7,10,14H,8-9H2,1-5H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWNFIRTSCJTCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
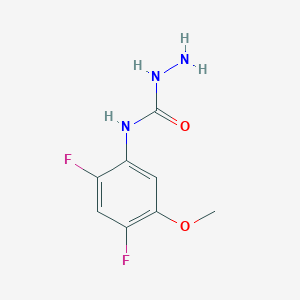
![5-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2384077.png)
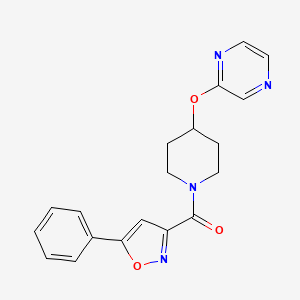
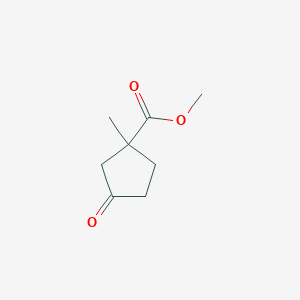
![5-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2384085.png)
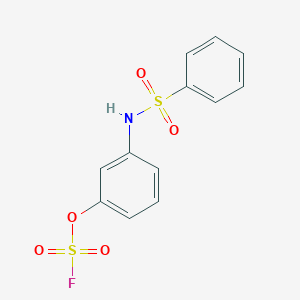

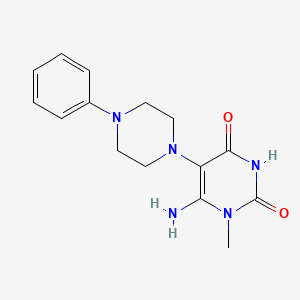
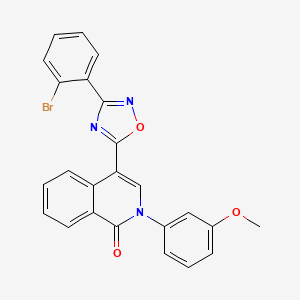

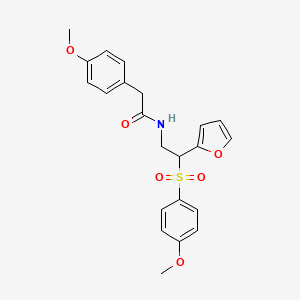
![7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2384096.png)
